molecular formula C13H19BrN2O2 B6156333 tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate CAS No. 1086392-07-5

tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate

Cat. No. B6156333
CAS RN: 1086392-07-5
M. Wt: 315.2
InChI Key:
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Description

The compound “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of fields such as medicine, agriculture, and biochemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another common method involves the reaction of amines with organic carbonates .


Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl carbamate, is available . It’s important to note that the actual structure of “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” may vary due to the presence of the bromophenyl group.


Chemical Reactions Analysis

Carbamates are known to undergo a variety of chemical reactions. For instance, they can react with Grignard reagents to form tertiary amines . The specific reactions that “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” can undergo would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific chemical structure. For example, tert-butyl carbamate is a white solid . The properties of “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” could be different due to the presence of the bromophenyl group.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organic Synthesis and Chiral Chemistry

Boronic Acid Derivatives

Peptide Synthesis and Protecting Groups

Chemical Biology and Enzyme Inhibition

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and use. Some carbamates are toxic and can cause a variety of health effects . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

Research into carbamates and their derivatives is ongoing, with potential applications in a variety of fields such as medicine, agriculture, and biochemistry . The future directions for research into “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” would depend on its specific properties and potential applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate involves the reaction of tert-butyl carbamate with 3-bromophenylacetic acid, followed by conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "tert-butyl carbamate", "3-bromophenylacetic acid", "thionyl chloride", "triethylamine", "2-aminoethylamine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with thionyl chloride and triethylamine to form tert-butyl chloroformate.", "Step 2: 3-bromophenylacetic acid is reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate.", "Step 3: The intermediate from step 2 is reacted with 2-aminoethylamine in the presence of sodium bicarbonate to form tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate.", "Step 4: The final product is obtained by treating the intermediate from step 3 with sodium hydroxide and extracting with diethyl ether and ethyl acetate, followed by acidification with hydrochloric acid and extraction with diethyl ether and water." ] }

CAS RN

1086392-07-5

Product Name

tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate

Molecular Formula

C13H19BrN2O2

Molecular Weight

315.2

Purity

95

Origin of Product

United States

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